

Spectroscopic Analysis of 3-(Chloromethyl)heptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Chloromethyl)heptane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Chloromethyl)heptane**, a halogenated alkane with applications in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural characterization. Experimental protocols are provided to ensure reproducibility, and key data is presented in a clear, tabular format for ease of reference.

Molecular Structure and Properties

3-(Chloromethyl)heptane is a chiral chloroalkane with the chemical formula $C_8H_{17}Cl$. Its structure consists of a heptane backbone with a chloromethyl group attached to the third carbon atom.

Property	Value
Chemical Formula	$C_8H_{17}Cl$
Molecular Weight	148.67 g/mol
CAS Number	123-04-6[1]
Appearance	Colorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the ^1H and ^{13}C NMR data for **3-(Chloromethyl)heptane**, acquired in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopy

The ^1H NMR spectrum of **3-(Chloromethyl)heptane** exhibits distinct signals corresponding to the different proton environments in the molecule.

Caption: Molecular structure of **3-(Chloromethyl)heptane**.

Table 1: ^1H NMR Data for **3-(Chloromethyl)heptane**

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
A	~3.53	m	2H	$-\text{CH}_2\text{Cl}$
B	~1.59	m	1H	$-\text{CH}-$
C	~1.43	m	4H	$-\text{CH}_2-$ (C2, C4)
D	~1.30	m	4H	$-\text{CH}_2-$ (C5, C6)
E	~0.90	t	6H	$-\text{CH}_3$ (C1, C7)

Note: The chemical shifts are approximate and may vary slightly depending on the experimental conditions.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

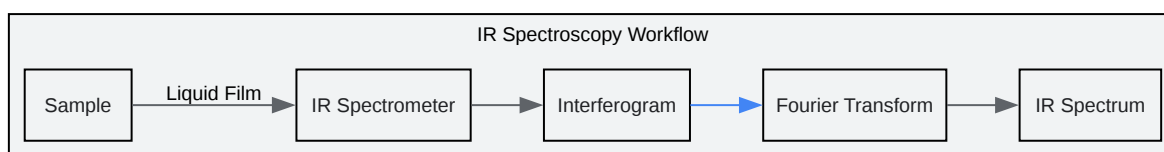
Table 2: ^{13}C NMR Data for **3-(Chloromethyl)heptane**

Signal	Chemical Shift (ppm)	Assignment
1	~49.5	-CH ₂ Cl
2	~41.8	-CH-
3	~32.0	-CH ₂ -
4	~29.8	-CH ₂ -
5	~26.2	-CH ₂ -
6	~23.1	-CH ₂ -
7	~14.1	-CH ₃
8	~11.3	-CH ₃

Note: The assignments are based on typical chemical shifts for alkyl halides and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-(Chloromethyl)heptane** was obtained as a liquid film.



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Caption: General workflow for obtaining an IR spectrum.

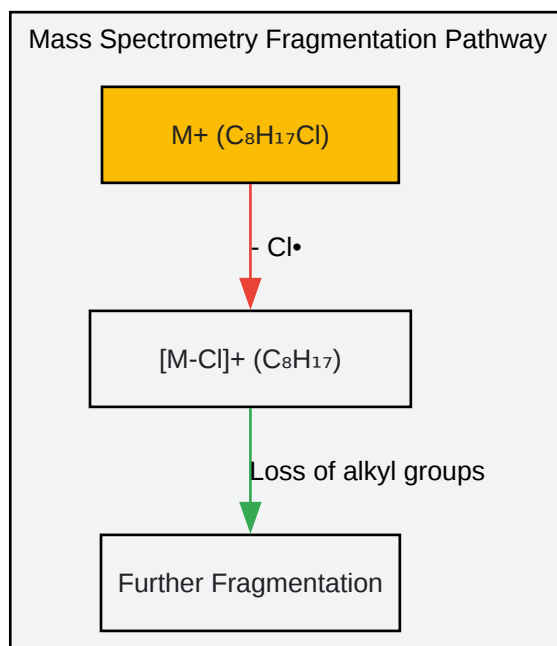
Table 3: Characteristic IR Absorption Bands for **3-(Chloromethyl)heptane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (-CH ₂ -)
1380	Medium	C-H bending (-CH ₃)
~725	Strong	C-Cl stretching

The spectrum is dominated by strong absorptions corresponding to the C-H stretching and bending vibrations of the alkyl chain. A key absorption is observed in the fingerprint region around 725 cm⁻¹, which is characteristic of the C-Cl stretching vibration in a chloroalkane.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of **3-(Chloromethyl)heptane**.



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Caption: A simplified fragmentation pathway for **3-(Chloromethyl)heptane** in EI-MS.

Table 4: Key Mass Spectrometry Data for **3-(Chloromethyl)heptane**

m/z	Relative Intensity (%)	Assignment
148/150	< 1	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl)
113	~5	[M - C ₂ H ₅] ⁺
99	~10	[M - C ₃ H ₆] ⁺
85	~20	[M - C ₄ H ₈ Cl] ⁺
71	~30	[C ₅ H ₁₁] ⁺
57	100	[C ₄ H ₉] ⁺ (Base Peak)
43	~60	[C ₃ H ₇] ⁺

The mass spectrum shows a weak molecular ion peak at m/z 148 and 150, corresponding to the two isotopes of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern is characteristic of an alkyl chloride, with the base peak at m/z 57, corresponding to the stable tert-butyl cation, which can be formed through rearrangement. Other significant fragments arise from the cleavage of the alkyl chain.

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of **3-(Chloromethyl)heptane** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared Spectroscopy

Sample Preparation: A drop of neat **3-(Chloromethyl)heptane** was placed between two potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used.

Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.

- Number of Scans: 16-32.
- A background spectrum of the clean KBr plates was acquired prior to the sample scan and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: A dilute solution of **3-(Chloromethyl)heptane** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

Acquisition:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 35-300.
- Scan Speed: 1-2 scans/second.

This comprehensive spectroscopic dataset and the accompanying experimental protocols provide a valuable resource for researchers and scientists working with **3-(Chloromethyl)heptane**, facilitating its identification, characterization, and use in various chemical applications.

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References

- 1. Heptane, 3-(chloromethyl)- [webbook.nist.gov]

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